Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
CAS No.: 113841-87-5
Cat. No.: VC0053787
Molecular Formula: C13H11Cl2NO3
Molecular Weight: 300.135
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113841-87-5 |
|---|---|
| Molecular Formula | C13H11Cl2NO3 |
| Molecular Weight | 300.135 |
| IUPAC Name | ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)16-19-12(11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3 |
| Standard InChI Key | BKOLUNDFCQVRBV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(ON=C1C)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Properties and Structure
Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate is characterized by specific chemical properties that define its behavior in biological systems and chemical reactions. The compound's detailed chemical profile is presented below:
| Property | Value |
|---|---|
| CAS Number | 113841-87-5 |
| Molecular Formula | C13H11Cl2NO3 |
| Molecular Weight | 300.135 g/mol |
| IUPAC Name | ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate |
The molecular structure features several key components that contribute to its chemical properties and biological activities:
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A five-membered oxazole heterocyclic ring containing oxygen and nitrogen atoms
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A 2,4-dichlorophenyl substituent at position 5 of the oxazole ring
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A methyl group at position 3 of the oxazole ring
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An ethyl carboxylate functional group at position 4 of the oxazole ring
These structural elements create a unique three-dimensional configuration that determines the compound's ability to interact with biological targets and participate in various chemical reactions.
Synthesis Pathways
Cyclization Methods
Based on related oxazole syntheses, the formation of the oxazole ring often involves cyclization of appropriate intermediates. A potential synthetic route might involve:
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Formation of an intermediate compound from a suitable 2,4-dichlorophenyl precursor
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Cyclization reaction to form the oxazole ring structure
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Introduction of the methyl group at position 3
The final product is typically purified through recrystallization techniques to ensure high purity for research applications.
Alternative Synthetic Approaches
Alternative approaches for synthesizing similar oxazole derivatives have been documented. For instance, research described in search result details a method using acetophenone derivatives, iodine, and ethyl 2-isocyanoacetate in DMSO at elevated temperatures. This approach could potentially be modified for the synthesis of our target compound by using appropriate precursors with the 2,4-dichlorophenyl group .
Biological Activities and Applications
Mechanism of Action
The biological activity of Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate likely involves interaction with specific molecular targets. Based on studies of similar compounds, the mechanism may involve:
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Binding to specific enzyme active sites, thereby inhibiting enzyme function
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Interaction with cell membrane components, affecting cellular permeability
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Modulation of signal transduction pathways involved in cell growth and proliferation
Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects.
Structure-Activity Relationships
The relationship between the structure of Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate and its biological activities is of significant interest. The presence of the 2,4-dichlorophenyl group likely contributes to its lipophilicity and ability to penetrate biological membranes. The oxazole ring serves as a rigid scaffold that positions functional groups for optimal interaction with biological targets.
Comparison with Similar Compounds
Structural Analogues
Several compounds structurally related to Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate have been documented in the literature, including:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate | C13H11Cl2NO3 | 300.135 | Reference compound |
| Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | C13H11Cl2NO3 | 300.141 | Different positioning of dichlorophenyl group (2,6 vs. 2,4) and isoxazole vs. oxazole ring |
| Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate | C12H9Cl2NO3 | 286.11 | Lacks the 3-methyl group |
These structural differences can significantly impact the compounds' biological activities and physicochemical properties .
Analytical Methods
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate and related compounds. Based on methods developed for similar compounds, an effective HPLC approach might involve:
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Reverse-phase column chromatography
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Mobile phase consisting of acetonitrile, water, and phosphoric acid
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UV detection at an appropriate wavelength based on the compound's absorbance profile
For mass spectrometry applications, phosphoric acid can be replaced with formic acid to ensure compatibility with MS detection systems.
Spectroscopic Characterization
Spectroscopic methods play a crucial role in the characterization and identification of Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) provides detailed information about the compound's structure
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Infrared (IR) spectroscopy helps identify functional groups, particularly the carboxylate and other characteristic vibrations
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Mass spectrometry enables accurate determination of molecular weight and fragmentation patterns
These analytical methods collectively provide comprehensive characterization of the compound's structure and purity.
Current Research and Future Prospects
Ongoing Investigations
Research into the pharmacological effects of Ethyl 5-(2,4-dichlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate continues to evolve. Current investigations focus on:
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Elucidating its complete mechanism of action
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Optimizing its pharmacokinetic properties
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Exploring potential synergistic effects with other therapeutic agents
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Developing more efficient synthetic routes
These ongoing studies aim to better understand the compound's therapeutic potential and overcome any limitations in its application.
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